2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt

Description

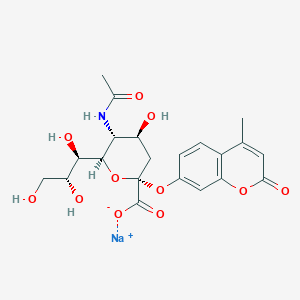

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid, sodium salt (abbreviated as 4-MU-NANA-Na) is a fluorogenic substrate widely used to detect and quantify neuraminidase (sialidase) activity. It consists of a sialic acid derivative linked to the fluorophore 4-methylumbelliferone (4-MU). Upon cleavage by neuraminidase, the non-fluorescent substrate releases 4-MU, which emits blue fluorescence (λex = 365 nm, λem = 450 nm) under ultraviolet light, enabling sensitive enzymatic activity measurements .

Synthesis and Development:

The compound was first synthesized in 1979 by Warner and O’Brien through a reaction between 2-deoxy-2-chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester and the sodium salt of 4-methylumbelliferone, followed by deprotection and purification . The synthetic route achieved a 37% yield and has since been standardized for commercial production .

Applications:

4-MU-NANA-Na is pivotal in:

- Diagnosing neuraminidase deficiencies in genetic disorders like sialidosis (apparent Vmax in normal fibroblasts: 58–115 nmol/(mg·h), versus 0.2–1.8 in sialidosis fibroblasts) .

- Screening neuraminidase inhibitors for antiviral drug development (e.g., against influenza H5N1) .

- Quantifying sialidase activity in cell lysates (e.g., HMVEC-Ls, HPAECs) and bacterial cultures (e.g., Actinomyces spp.) .

Properties

IUPAC Name |

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNXBDLJYKMDAI-BUIQBYSTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high level of purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. The final product is often provided as a hydrate to ensure stability during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt primarily undergoes hydrolysis reactions catalyzed by neuraminidase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which can be detected fluorometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of neuraminidase enzymes and is carried out in buffered solutions at specific pH levels to ensure optimal enzyme activity. Common buffers used include phosphate-buffered saline (PBS) and glycine buffer .

Major Products: The major product formed from the hydrolysis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is 4-methylumbelliferone, a fluorescent compound that can be easily quantified using fluorescence spectroscopy .

Scientific Research Applications

Key Applications

-

Neuraminidase Activity Measurement

- Fluorometric Assays : 4-MU-NANA is primarily utilized as a substrate in fluorometric assays to measure neuraminidase activity. The enzymatic hydrolysis of this compound produces N-acetylneuraminic acid and the fluorescent product 4-methylumbelliferone, which can be quantitatively analyzed using fluorescence detection methods. The excitation and emission wavelengths typically used are around 360 nm and 460 nm, respectively .

-

Detection of Enzyme Deficiencies

- In clinical settings, 4-MU-NANA has been employed to detect deficiencies in neuraminidase, particularly in conditions such as sialidosis. A study demonstrated that the substrate could be used to characterize enzyme activity in human skin fibroblasts, revealing significant insights into metabolic disorders .

-

Viral Research

- This compound is extensively used in influenza virus research for assessing neuraminidase activity. It allows researchers to investigate the kinetics of neuraminidase from various strains of influenza virus, aiding in the understanding of viral pathogenesis and the development of antiviral therapies .

- Microbial Studies

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt involves its hydrolysis by neuraminidase enzymes. The enzyme cleaves the glycosidic bond between the neuraminic acid and the 4-methylumbelliferone moiety, resulting in the release of free 4-methylumbelliferone. This product exhibits strong fluorescence, which can be measured to quantify neuraminidase activity .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C20H22NNaO11 (sodium salt hydrate) .

- Melting Point : 171°C (decomposes) .

- Solubility : 50 mg/mL in water, forming a clear, slightly yellow solution .

- Storage : Stable at −20°C .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic Acid Ammonium Salt

- Structure : Differs in counterion (NH4<sup>+</sup> vs. Na<sup>+</sup>).

- Properties: Molecular Formula: C20H23NO11·NH4 . Solubility: Likely lower in water compared to the sodium salt due to ammonium’s weaker ionic interaction. Applications: Used interchangeably with the sodium salt in neuraminidase assays but may require pH adjustments for optimal enzyme activity .

(b) 4-Methylumbelliferyl-β-D-Glucosaminide (4MU-GlcNAc)

- Structure : Targets β-hexosaminidase instead of neuraminidase.

- Applications: Diagnoses lysosomal storage disorders (e.g., Tay-Sachs disease) by measuring β-hexosaminidase activity . Km: ~0.5–1.0 mM for β-hexosaminidase, higher than 4-MU-NANA-Na’s Km (0.13 mM for neuraminidase) .

(c) DANA (2,3-Didehydro-2-deoxy-N-acetylneuraminic Acid)

- Applications: Competes with 4-MU-NANA-Na for neuraminidase binding (IC50 values used to assess inhibitor potency) . No fluorescence; requires coupled assays for quantification.

Performance Comparison in Enzymatic Assays

Advantages and Limitations

4-MU-NANA-Na :

Ammonium Salt Analog :

4MU-GlcNAc :

- Limitations : Higher Km reduces affinity for the enzyme.

Biological Activity

2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt (commonly referred to as 4-MU-NANA) is a synthetic derivative of neuraminic acid, which serves as a substrate for neuraminidase enzymes. Its biological activity is primarily linked to its role in enzymatic assays for detecting neuraminidase activity, a critical enzyme involved in various physiological and pathological processes.

- Molecular Formula : C21H24NNaO11

- Molecular Weight : 489.42 g/mol

- Solubility : Soluble in water (50 mg/mL)

4-MU-NANA is hydrolyzed by neuraminidase, yielding N-acetylneuraminic acid and 4-methylumbelliferone, which is fluorescent and can be quantitatively measured. This reaction is crucial for assessing neuraminidase activity in various biological samples, including those from patients with specific disorders such as sialidosis .

Enzymatic Assays

4-MU-NANA is widely utilized in enzymatic assays to measure neuraminidase activity due to its high sensitivity and specificity. The fluorescence emitted upon hydrolysis allows for the detection of even minimal amounts of the enzyme, making it invaluable in clinical diagnostics .

Case Studies and Research Findings

- Neuraminidase Deficiency Detection :

- Cancer Research :

- Influenza Virus Studies :

Comparative Data Table

| Parameter | 4-MU-NANA | Other Neuraminic Acid Derivatives |

|---|---|---|

| Fluorescence Detection | Yes | Varies |

| Sensitivity | High | Moderate to High |

| Clinical Applications | Neuraminidase activity assay | Limited |

| Research Use | Antiviral screening, cancer diagnostics | Enzyme characterization |

Q & A

Q. What is the recommended method for preparing 4-MUNANA as a substrate in neuraminidase activity assays?

Dissolve the compound in deionized water at 50 mg/mL to ensure clarity and minimal aggregation. For enzymatic assays, combine with phosphate buffer (e.g., 32.5 mM sodium phosphate, pH 6.5) and pre-incubate at 37°C to match physiological conditions. Fluorescence detection should use λex/λem = 365/445 nm after cleavage by neuraminidase, as post-reaction fluorescence shifts due to 4-methylumbelliferone release .

Q. How should 4-MUNANA be stored to maintain stability and prevent degradation?

Store lyophilized powder at −20°C in airtight, light-protected containers. For working solutions, aliquot to avoid repeated freeze-thaw cycles, which can hydrolyze the glycosidic bond and increase free 4-methylumbelliferone (≤0.5% impurity threshold is critical for assay accuracy) .

Q. What role does 4-MUNANA play in neuraminidase inhibition studies?

As a fluorogenic substrate, it enables real-time kinetic measurement of neuraminidase activity. The enzyme cleaves the α-2,3-sialyl linkage, releasing fluorescent 4-methylumbelliferone, which correlates with enzymatic velocity. This is foundational for evaluating inhibitors like peramivir in antiviral research .

Advanced Research Questions

Q. How can researchers address discrepancies in neuraminidase inhibition data using 4-MUNANA?

Variability may arise from:

- Substrate impurities : Quantify free 4-methylumbelliferone via HPLC to ensure ≤0.5% impurity .

- Enzyme source : Compare recombinantly expressed neuraminidase vs. viral isolates, as substrate affinity (Km) varies .

- Buffer conditions : Optimize pH (6.0–7.0) and ionic strength to match physiological environments. Include controls with known inhibitors (e.g., peramivir) to validate assay sensitivity .

Q. What synthesis strategies yield high-purity 4-MUNANA, and how is structural integrity verified?

Key methods include:

- Silver carbonate-mediated coupling : React 4-methylumbelliferone sodium salt with sialic acid derivatives in acetonitrile, yielding ammonium salts with [α]D<sup>20</sup> = +59.8° (H2O, pH 5.0) .

- CdCO3 catalysis : Produces substrates with [α]D<sup>20</sup> = −9.7° (H2O) after deacetylation . Verification requires:

- Optical rotation : Compare observed [α]D values to literature benchmarks.

- HPLC : Confirm ≥96.5% purity and absence of unreacted starting materials .

Q. How can fluorescence interference be minimized in cellular assays using 4-MUNANA?

- Wavelength optimization : Use λex/λem = 315/374 nm for intact substrate and 365/445 nm post-cleavage to distinguish signals .

- Quenching controls : Include blanks with 4-methylumbelliferone to subtract background fluorescence.

- Cell lysate pretreatment : Remove particulate matter via centrifugation (10,000 × g, 10 min) to reduce light scattering .

Q. What experimental design considerations are critical for comparative studies using 4-MUNANA analogs (e.g., glycolyl vs. acetyl variants)?

- Substrate specificity : Test analogs against neuraminidase isoforms (e.g., bacterial vs. viral) to assess selectivity.

- Kinetic parameters : Calculate Km and Vmax under identical buffer conditions.

- Structural validation : Use NMR to confirm glycosidic linkage (e.g., α-2,3 vs. α-2,6), as regiochemistry impacts enzymatic recognition .

Q. How can low signal-to-noise ratios in fluorogenic assays be troubleshooted?

- Substrate concentration titration : Optimize between 10–100 µM to balance sensitivity and Michaelis-Menten saturation.

- Enzyme activity validation : Pre-test neuraminidase with positive controls (e.g., fetuin-derived sialic acid) to confirm functionality.

- Interference screening : Exclude assay components (e.g., detergents, DMSO) that quench fluorescence via pilot dose-response curves .

Methodological Notes

- Data Contradictions : Discrepancies in reported optical rotations (e.g., [α]D differences between synthesis batches) may stem from residual solvents or stereochemical impurities. Always cross-validate with orthogonal techniques like mass spectrometry .

- Advanced Applications : For live-cell imaging, combine 4-MUNANA with two-photon microscopy (λex = 720 nm) to enhance spatial resolution and reduce phototoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.